

(Rac)-LM11A-31: A Comprehensive Literature Review for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-LM11A-31

Cat. No.: B7864756

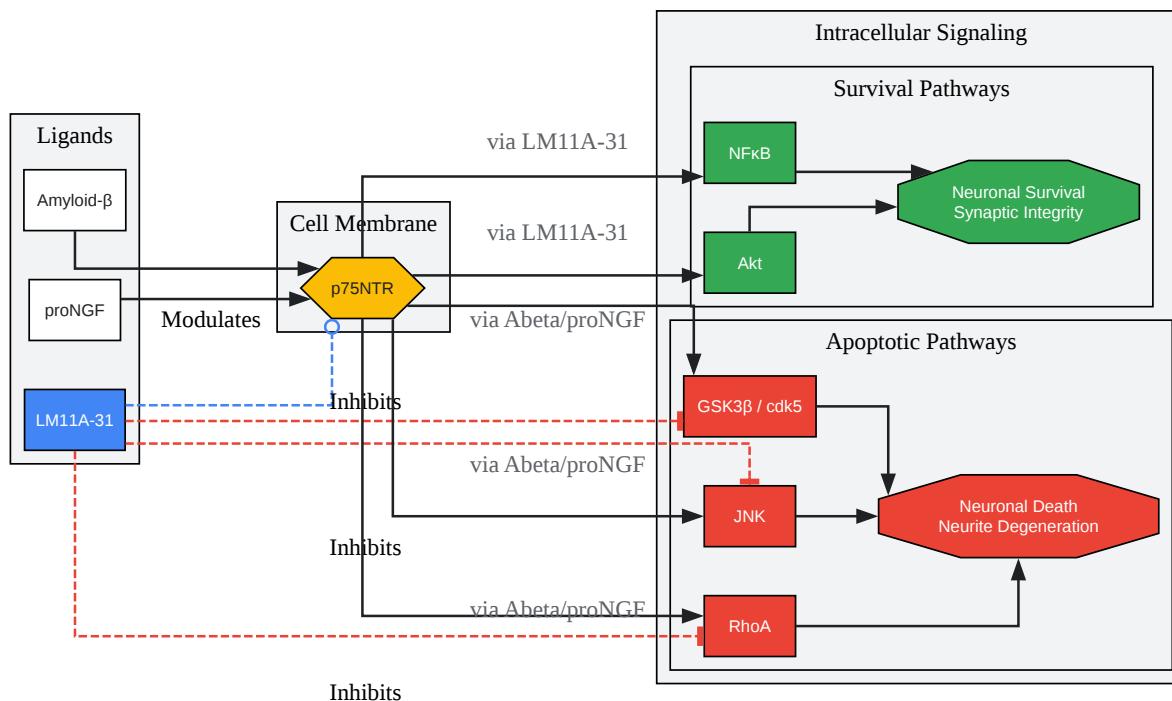
[Get Quote](#)

(An In-depth Technical Guide)

Introduction

(Rac)-LM11A-31 is an orally available, brain-penetrant small molecule that has emerged as a promising therapeutic candidate for a range of neurodegenerative diseases.^{[1][2]} Chemically identified as (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide, its primary mechanism of action is the modulation of the p75 neurotrophin receptor (p75NTR).^{[1][3]} Unlike traditional neurotrophin-based therapies, LM11A-31 offers a novel approach by selectively activating pro-survival signaling pathways while inhibiting pro-apoptotic signals mediated by p75NTR, a receptor implicated in the pathophysiology of Alzheimer's disease, Parkinson's disease, Huntington's disease, and other neurological conditions.^{[1][2][4][5]} This document provides a detailed review of the existing literature on LM11A-31, focusing on its mechanism of action, preclinical efficacy, clinical trial data, and key experimental methodologies.

Mechanism of Action: Modulating the p75 Neurotrophin Receptor


The p75NTR, a member of the tumor necrosis factor receptor superfamily, plays a complex and often dual role in the nervous system.^{[2][6]} Its signaling outcomes depend on the specific ligand and the presence of co-receptors, such as the Tropomyosin receptor kinase (Trk) family.^{[3][7]}

- Pro-survival Signaling: When co-expressed with Trk receptors, p75NTR can form a high-affinity receptor complex for neurotrophins like Nerve Growth Factor (NGF), promoting

neuronal survival and function.[3]

- Pro-death Signaling: In the absence of Trk receptors or in the presence of proneurotrophins, p75NTR can initiate apoptotic pathways.[3] This pro-death signaling is also activated by amyloid-beta (A β) in Alzheimer's disease models.[1][3]

LM11A-31 selectively binds to p75NTR, but not TrkA, and modulates its signaling to favor neuroprotective outcomes.[2][3] It has been shown to inhibit A β -induced degenerative signaling, including the excessive activation of GSK3 β , cdk5, and JNK.[3] Concurrently, it activates pro-survival pathways that are often compromised in neurodegenerative diseases, such as the Akt and NFkB pathways.[3] This modulation effectively shifts the balance away from apoptosis and towards neuronal protection, differentiation, and synaptic integrity.[2] In models of Parkinson's disease, LM11A-31 has been shown to inhibit the proteolytic cleavage of p75NTR, a key step in its pro-death signaling cascade initiated by oxidative stress.[4][7][8]

[Click to download full resolution via product page](#)

Figure 1: LM11A-31 Signaling Pathway Modulation

Preclinical Efficacy in Neurodegenerative Disease Models

LM11A-31 has demonstrated significant neuroprotective effects across a wide array of preclinical models.

Alzheimer's Disease (AD)

In multiple mouse models of AD, LM11A-31 has been shown to prevent key pathological features and improve cognitive function.^[1] It effectively reduces tau phosphorylation and misfolding, mitigates microglia and astrocyte activation, and prevents the loss of cholinergic neurites.^{[1][9]} Notably, treatment can reverse cholinergic neurite dystrophy even when administered at mid- to late-stages of disease progression.^{[3][10]} The compound also blocks A β -induced neurodegeneration and synaptic impairment without altering A β plaque levels, suggesting a mechanism focused on downstream neurotoxic effects.^{[1][9]}

Model	Dose	Administration Route	Duration	Key Outcomes	Reference
APP/S Mice	10 or 50 mg/kg/day	Oral	3 months	Prevented deficits in novel object recognition and Y-maze; reduced neuritic dystrophy.	[2]
APP/S & Tg2576 Mice	50 or 75 mg/kg/day	Oral	1-3 months	Reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites in mid- to late-stage disease.	[3][10][11]
P301L tau mutant Mice	50 mg/kg	Oral Gavage (5 days/week)	3 months	Reduced tau pathology; improved survival rate from 64% to 94% at 9 months.	[1][2]
Aged Mice (15-18 months)	50 mg/kg/day	Oral Gavage	1+ months	Preserved basal forebrain cholinergic neurons, counteracting	[1][2]

age-related
degeneration.

Parkinson's Disease (PD)

Research in cellular models of PD has highlighted LM11A-31's potential to counteract the oxidative stress and mitochondrial dysfunction central to the disease. In dopaminergic neuronal cell lines treated with neurotoxins like 6-hydroxydopamine (6-OHDA) or rotenone, LM11A-31 confers significant protection.[4][7][12]

Model	Inducer	LM11A-31 Concentration	Key Outcomes	Reference
LUHMES Cells	6-OHDA (Oxidative Stress)	20 nM	Significantly reduced p75NTR cleavage and neuronal death.	[4][7][13]
Differentiated SH-SY5Y Cells	Rotenone (100 nM)	500 nM	Enhanced cell viability, reduced apoptosis, mitigated α - synuclein aggregation, preserved mitochondrial integrity, and restored cholesterol homeostasis.	[12][14][15]

Huntington's Disease (HD)

In the R6/2 mouse model of HD, LM11A-31 has shown promise in mitigating brain atrophy and inflammation.[5]

| Model | Dose | Administration Route | Duration | Key Outcomes | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | R6/2 Mice | 50 mg/kg/day | Oral Gavage (5-6 days/week) | 7-8 weeks | Alleviated volume reductions in striatum, globus pallidus, and cortex; normalized diffusion tensor imaging metrics; reduced plasma levels of TNF- α and IL-6; reduced urinary p75NTR-ecd levels. | [5][11]

Other Neurological Conditions

The neuroprotective effects of LM11A-31 extend to various other models of neuronal injury and disease, including traumatic brain and spinal cord injury, chemotherapy-induced peripheral neuropathy, HIV-induced neurodegeneration, and stroke.[1]

Clinical Development

The preclinical success of LM11A-31 led to its advancement into human clinical trials for Alzheimer's disease under the name LM11A-31-BHS.

Phase 2a Clinical Trial (NCT03069014)

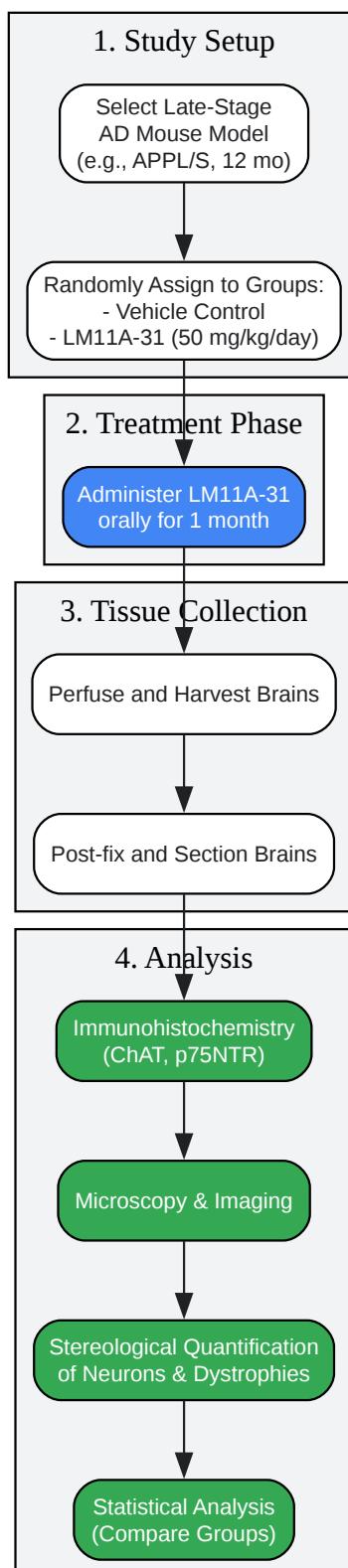
A 26-week, randomized, double-blind, placebo-controlled Phase 2a trial was conducted in 242 individuals with mild to moderate AD.[2][16][17] The study's primary objective was to assess the safety and tolerability of LM11A-31.

- Primary Outcome: The trial successfully met its primary endpoint, demonstrating that LM11A-31 is safe and well-tolerated.[6][17] The most frequently reported adverse events were nasopharyngitis, diarrhea, headache, and eosinophilia.[11][17]
- Secondary & Exploratory Outcomes: While the study was not powered for cognitive efficacy and showed no significant difference in cognitive measures, it revealed promising effects on several CSF biomarkers of neurodegeneration.[6][9][17]

Biomarker	Dose(s)	Duration	Result vs. Placebo	Interpretation	Reference
Safety & Tolerability	200 mg & 400 mg (twice daily)	26 weeks	Met primary endpoint; generally safe and well-tolerated.	Favorable safety profile for further development.	[6] [17]
CSF A β 42	Pooled	26 weeks	Significantly slowed longitudinal increases (-6.98% median annual change).	Modulation of amyloid pathology/clearance.	[9] [17]
CSF A β 40	Pooled	26 weeks	Significantly slowed longitudinal increases (-8.98% median annual change).	Modulation of amyloid pathology/clearance.	[9] [17]
CSF SNAP25 (presynaptic)	Pooled	26 weeks	Significantly slowed longitudinal increases (-19.20% median annual change).	Slowed progression of presynaptic loss.	[11] [17]

CSF Neurogranin (postsynaptic)	Pooled	26 weeks	Significantly slowed longitudinal increases.	Slowed progression of postsynaptic loss. [11] [17]
CSF YKL40 (glial activation)	Pooled	26 weeks	Significantly slowed longitudinal increases (-5.19% median annual change).	Attenuation of neuroinflamm ation. [11] [17]
Plasma pTau- 217	Pooled	26 weeks	Significantly slowed the rate of increase.	Potential effect on tau pathology progression. [1]
Cognition (ADAS-Cog, MMSE)	Pooled	26 weeks	No significant difference.	Study not powered for cognitive endpoints. [2] [6]

These biomarker results suggest that LM11A-31 may have disease-modifying effects by attenuating synaptic degeneration and neuroinflammation.[\[17\]](#) These findings support the investigation of LM11A-31 in larger, longer-duration clinical trials.[\[9\]](#)[\[17\]](#)


Experimental Protocols & Methodologies

The following sections detail representative experimental designs used in the evaluation of LM11A-31.

In Vivo AD Mouse Model Protocol

This protocol is based on studies reversing cholinergic neurite dystrophy in APP/S mice.[\[3\]](#)
[\[10\]](#)

- Animal Model: Male Thy-1 hAPPLond/Swe (APPL/S) mice, aged 12-13 months, exhibiting late-stage AD-like pathology.[3][10]
- Treatment:
 - Compound: LM11A-31 dissolved in drinking water.
 - Dose: 50 mg/kg/day, administered ad libitum.[3]
 - Duration: 1 month.[10]
- Control Group: Age- and gender-matched non-transgenic and APPL/S mice receiving vehicle (drinking water).
- Tissue Processing: Following treatment, mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are harvested, post-fixed, and cryoprotected in sucrose solution.
- Immunohistochemistry:
 - Coronal brain sections (40 μ m) are cut using a freezing microtome.
 - Sections are stained for choline acetyltransferase (ChAT) to identify cholinergic neurons and neurites in the basal forebrain.
 - Additional sections can be stained for p75NTR.
- Quantification and Analysis:
 - Stereological methods are used to quantify the number and size of ChAT-positive neurons.
 - Dystrophic neurite clusters in the cortex are imaged and quantified.
 - Image analysis software is used to measure immunostaining intensity for p75NTR.
 - Statistical analysis (e.g., ANOVA) is performed to compare treatment and control groups.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alzforum.org [alzforum.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzheimers.gov [alzheimers.gov]
- 7. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. p75NTR Modulation by LM11A-31 Counteracts Oxidative Stress and Cholesterol Dysmetabolism in a Rotenone-Induced Cell Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. sciforum.net [sciforum.net]

- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. neurologylive.com [neurologylive.com]
- To cite this document: BenchChem. [(Rac)-LM11A-31: A Comprehensive Literature Review for Neurodegenerative Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7864756#rac-lm11a-31-review-of-literature-for-neurodegenerative-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com